molecular formula C13H25NO3 B13327069 tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate

tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate

Katalognummer: B13327069
Molekulargewicht: 243.34 g/mol
InChI-Schlüssel: YSHJJLOEKWOTLZ-MNOVXSKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems allow for the efficient and sustainable synthesis of the compound by providing precise control over reaction conditions and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields primary alcohols, while substitution reactions can produce various substituted pyrrolidine derivatives .

Wirkmechanismus

The mechanism of action of tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems . These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl (3R,4R)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is unique due to its specific structural configuration and the presence of both a tert-butyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C13H25NO3

Molekulargewicht

243.34 g/mol

IUPAC-Name

tert-butyl (3R,4R)-3-hydroxy-4-(2-methylpropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-9(2)6-10-7-14(8-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t10-,11+/m1/s1

InChI-Schlüssel

YSHJJLOEKWOTLZ-MNOVXSKESA-N

Isomerische SMILES

CC(C)C[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C

Kanonische SMILES

CC(C)CC1CN(CC1O)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.